
4-(Bromomethyl)-2,2,6,6-tetramethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Bromomethyl)benzonitrile” is an organic building block . It’s used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
Synthesis Analysis
The synthesis of similar compounds like “4-(Bromomethyl)benzonitrile” involves reactions with 2 H -tetrazole in the presence of KOH . Another compound, “4-Bromomethylbenzoic acid”, acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent .Chemical Reactions Analysis
The reaction between C=C double bond and bromine (Br2) can be used as a test for the presence of alkene in an unknown sample . A series of methylene thio-linked coumarin derivatives was prepared by the reaction of substituted 4-(bromomethyl)-2 H-chromen-2-one with various heterocyclic mercapto compounds .Scientific Research Applications
Chemical Synthesis and Catalysis
4-(Bromomethyl)-2,2,6,6-tetramethyloxane serves as a precursor in various chemical syntheses due to its reactive bromomethyl group. In one study, 4,5-Dimethylene-1,2-dioxane, derived from a related compound, was used in Diels-Alder reactions, showcasing its utility in forming complex cyclic structures (Atasoy & Karaböcek, 1992). Similarly, compounds derived from bis(bromomethyl)benzenes, which share functional similarities with this compound, have been used to create self-assembled monolayers on gold surfaces, demonstrating applications in materials science and nanotechnology (Ng et al., 1999).
Environmental Impact Studies
The environmental impact of brominated compounds, including those similar to this compound, has been studied in the context of flame retardants like Tetrabromobisphenol A. Research into the degradation products of such compounds at high temperatures provides insights into potential environmental pollutants, including brominated dioxins and furans (Ortuño et al., 2014).
Advanced Materials and Polymer Chemistry
In polymer chemistry, bromomethylated compounds are utilized as initiators for atom transfer radical polymerization (ATRP), leading to the synthesis of complex polymer architectures such as star polymers and graft copolymers. For example, tetrakis bromomethyl benzene, which shares reactivity patterns with this compound, has been used to synthesize four-arm star homopolymers and graft copolymers, highlighting the role of bromomethylated compounds in the development of multifunctional materials (Moschogianni et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(bromomethyl)-2,2,6,6-tetramethyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOOELPAFRDVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)CBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

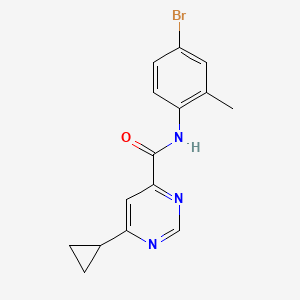
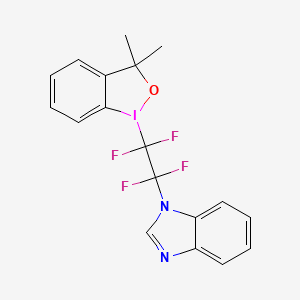
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2655055.png)
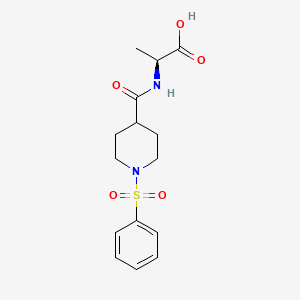
![[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B2655058.png)

![N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2655060.png)
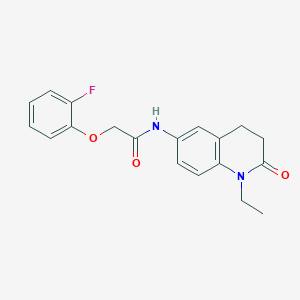
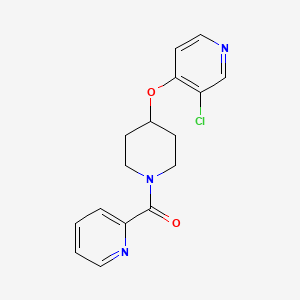
![methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2655065.png)
![N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2655066.png)
![6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B2655067.png)
![3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2655068.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2655070.png)